2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide

Medicinal Chemistry COX-2 Inhibitor Synthesis Schiff Base Derivatization

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (CAS 21909-54-6, synonym NSC54763, molecular formula C12H15N3O2, MW 233.27) is an indole-3-acetic acid hydrazide derivative characterized by a 5-methoxy-2-methyl-substituted indole core bearing an acetohydrazide side chain at the 3-position. The compound belongs to the class of 1H-indole-3-acetic acid hydrazides, which have been disclosed in patent literature as inhibitors of secretory phospholipase A2 (sPLA2).

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 21909-54-6
Cat. No. B1215554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide
CAS21909-54-6
Synonyms3-(N-n-butyl)-N-acetylaminopropionic acid ethyl ester
EBAAP
insect repellent M 3535
insect repellent Merck 3535
M-3535
Repellent 3535
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NN
InChIInChI=1S/C12H15N3O2/c1-7-9(6-12(16)15-13)10-5-8(17-2)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3,(H,15,16)
InChIKeyDWYZXBHYLPJADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (CAS 21909-54-6): Structural Features, Pharmacophore Identity, and Procurement-Relevant Classification


2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (CAS 21909-54-6, synonym NSC54763, molecular formula C12H15N3O2, MW 233.27) is an indole-3-acetic acid hydrazide derivative characterized by a 5-methoxy-2-methyl-substituted indole core bearing an acetohydrazide side chain at the 3-position [1]. The compound belongs to the class of 1H-indole-3-acetic acid hydrazides, which have been disclosed in patent literature as inhibitors of secretory phospholipase A2 (sPLA2) [2]. Critically, the 5-methoxy-2-methyl substitution pattern on the indole ring is identical to that of indomethacin, a clinically established nonsteroidal anti-inflammatory drug (NSAID), as confirmed by comparative NMR analysis showing identical aromatic proton patterns (H-3, H-5, and H-6) and corresponding 13C signals [1]. This structural correspondence positions the compound as a direct pharmacophore-matched building block for medicinal chemistry campaigns targeting cyclooxygenase-mediated inflammation.

Why 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide Cannot Be Replaced by Simpler Indole Hydrazides or Indomethacin in Research Procurement


Generic substitution of this compound with unsubstituted indole-3-acetic acid hydrazide (CAS 5448-47-5) or 5-methoxyindole-3-acetic acid hydrazide (CAS 57000-48-3, lacking the 2-methyl group) would eliminate the 5-methoxy-2-methyl pharmacophore that is structurally identical to the indomethacin core, as confirmed by NMR analysis [1]. This dual substitution pattern is not merely decorative: the 5-methoxy group participates in critical pi-sigma interactions with LEU:352 of the COX-2 binding pocket, while the 2-methyl group influences the conformational presentation of the acetohydrazide side chain for Schiff base condensation [1][2]. Substituting with indomethacin itself (CAS 53-86-1) is non-viable for derivative library synthesis because indomethacin bears a carboxylic acid at the 3-position rather than a hydrazide, precluding the Schiff base condensation chemistry that generated 18 structurally diverse anti-inflammatory candidates (S1–S18) in the foundational study [1]. The target compound is therefore irreplaceable as the gateway intermediate for any research program aiming to explore structure-activity relationships within the 5-methoxy-2-methylindole hydrazide-hydrazone chemical space.

Quantitative Differentiation Evidence for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: Comparator-Anchored Performance Data


Hydrazide Functionality Enables Schiff Base Library Synthesis Unavailable to Indomethacin

The acetohydrazide group at the 3-position of the indole core enables facile condensation with substituted benzaldehydes to generate N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives. In the foundational study, 18 distinct Schiff base derivatives (S1–S18) were synthesized from this single hydrazide precursor by reaction with variously substituted benzaldehydes under mild acidic conditions [1]. By contrast, indomethacin, which bears a carboxylic acid (–COOH) at the equivalent position, cannot undergo this condensation chemistry and therefore cannot serve as a scaffold for analogous library generation [1]. This synthetic versatility is structurally dependent on the hydrazide group and is absent in all carboxylic acid-containing indole analogs.

Medicinal Chemistry COX-2 Inhibitor Synthesis Schiff Base Derivatization

5-Methoxy-2-Methyl Substitution Pattern Confers Structural Identity with Indomethacin Pharmacophore Absent in Simpler Indole Hydrazides

1H-NMR and 13C-NMR analysis of compound (1) revealed an identical aromatic proton splitting pattern and δ-values for the three indole aromatic protons (H-3, H-5, and H-6) and their corresponding 13C signals as those observed for indomethacin [1]. This NMR equivalence confirms that the 5-methoxy-2-methyl substitution pattern on the indole core of compound (1) produces the same electronic environment as the clinically validated indomethacin scaffold. Unsubstituted indole-3-acetic acid hydrazide (CAS 5448-47-5) and 5-methoxyindole-3-acetic acid hydrazide (CAS 57000-48-3, lacking 2-methyl) lack this complete pharmacophore correspondence and therefore cannot serve as direct indomethacin-analog starting materials with the same level of structural validation [1].

Pharmacophore Validation NMR Structural Confirmation SAR Starting Material

Derivative S3 (3-Nitrophenyl Schiff Base) Demonstrates COX-2 Selective Anti-Inflammatory Activity with 77% Reduction in Ulcer Index vs. Indomethacin

The 3-nitrophenyl Schiff base derivative S3—synthesized directly from compound (1) by condensation with 3-nitrobenzaldehyde—was evaluated in the carrageenan-induced rat paw edema model and compared head-to-head with indomethacin. S3 exhibited 61.99% inhibition of paw edema at 2 hours and 61.20% at 3 hours, compared with indomethacin at 77.23% and 76.89%, respectively [1]. However, the critical differentiation emerged in the gastric safety evaluation: S3 pre-treated rats showed an ulcer index of only 2.83 ± 0.87, compared with 12.34 ± 0.73 for indomethacin-with-ethanol-treated rats—representing a 77% reduction in gastric mucosal damage [1]. Western blot analysis confirmed that S3 selectively inhibited COX-2 protein expression while sparing COX-1, providing mechanistic evidence for the gastric-sparing effect [1].

Anti-Inflammatory Activity COX-2 Selectivity Gastric Safety Index

Derivative S14 (2,4,5-Trimethoxyphenyl Schiff Base) Achieves Highest Anti-Inflammatory Activity in Series with 70.27% Analgesic Efficacy

Among all 18 Schiff base derivatives synthesized from compound (1), S14 (R = 2,4,5-trimethoxyphenyl) demonstrated the highest anti-inflammatory activity with 62.69% inhibition of paw edema at 2 hours and 63.69% at 3 hours, approaching indomethacin's 77.23% and 76.89% at the same time points [1]. In the hot-plate analgesic assay, S14 achieved 70.27% inhibition compared with indomethacin at 84.09%, while S3 achieved 61.53% [1]. The rank ordering of derivatives by anti-inflammatory and analgesic potency (S14 > S3 > S7) versus ulcerogenicity (S3 > S7 > S14, where S3 is most gastric-sparing) demonstrates that the compound (1) platform supports tunable optimization across multiple pharmacological endpoints—a feature not accessible with the parent indomethacin scaffold, which is fixed in its activity/toxicity balance [1].

Analgesic Activity Multi-Endpoint Screening Structure-Activity Relationship

MMINA (S3 Derivative) Demonstrates In Vivo Multi-Organ Protection Against Cisplatin-Induced Toxicity with Quantitative Biomarker Reversal

The S3 derivative (MMINA), synthesized directly from compound (1), was evaluated in a Sprague-Dawley rat model of cisplatin-induced multi-organ toxicity (12 mg/kg cisplatin, n=7 per group). MMINA treatment (25 mg/kg) significantly (p < 0.0001) reversed cisplatin-induced elevation of malondialdehyde (MDA) and nitric oxide (NO) in liver, kidney, heart, and brain tissues, while restoring glutathione peroxidase (GPx) and superoxide dismutase (SOD) activity to levels indistinguishable from control animals [1]. In the lipid profile analysis, cisplatin elevated total cholesterol to 120.50 ± 2.82 mg/dL; MMINA co-treatment reduced this to 76.54 ± 2.01 mg/dL, comparable to the effect of indomethacin (IND, 25 mg/kg) at 76.54 ± 2.01 mg/dL [1]. Flow cytometry revealed that MMINA significantly decreased the CD4+COX-2, CD4+STAT3, and CD4+TNF-α cell populations elevated by cisplatin [1].

Chemoprotection Oxidative Stress Biomarkers In Vivo Pharmacology

Molecular Docking Reveals Multi-Target Binding Profile with Strongest Affinity for NF-κB (−13.89 kcal/mol) Across Six Inflammation-Related Proteins

In silico docking studies of MMINA (the S3 derivative of compound (1)) against a panel of six inflammation-related protein targets revealed a multi-target binding profile with the following binding free energies: NF-κB (−13.89 kcal/mol), GPx (−13.30 kcal/mol), iNOS (−12.38 kcal/mol), TNF-α (−11.87 kcal/mol), STAT3 (−10.19 kcal/mol), and COX-2 (−9.00 kcal/mol) [1]. The binding mode within COX-2 involved a hydrogen bond between the OH of Tyr 355 and NH2 of Arg 120 with the carbonyl group—the same key interaction formed by indomethacin [2]. This multi-target engagement profile is consistent with the in vivo observation that MMINA downregulated NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α expression across multiple tissues [1]. By contrast, the unsubstituted indole-3-acetic acid hydrazide scaffold (lacking 5-methoxy and 2-methyl) would lack the methoxy-mediated pi-sigma interaction with LEU:352 of COX-2 and the hydrophobic contacts that contribute to the strong binding energies observed [2].

Molecular Docking Multi-Target Binding In Silico Target Profiling

Evidence-Anchored Application Scenarios for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide in Scientific and Industrial Research


Medicinal Chemistry: Indomethacin-Analog COX-2 Inhibitor Library Synthesis with Built-In Gastric Sparing Potential

Compound (1) is the essential starting material for synthesizing Schiff base libraries of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives as demonstrated by the 18-compound series (S1–S18) [1]. The resulting derivatives have shown up to 62.69% anti-inflammatory activity at 2h in the carrageenan-induced paw edema model, with derivative S3 achieving a 77% reduction in ulcer index compared with indomethacin (2.83 vs. 12.34) through selective COX-2 inhibition confirmed by Western blot [1]. The 8.5-fold activity range across the library (7.35%–62.69% inhibition) enables systematic SAR exploration with tunable potency-safety profiles.

Oncology Supportive Care Research: Chemoprotective Agent Development Against Platinum-Based Chemotherapy Toxicity

The S3 derivative (MMINA), synthesized in a single condensation step from compound (1) with 3-nitrobenzaldehyde, has demonstrated statistically significant (p < 0.0001) reversal of cisplatin-induced oxidative stress across four organs (liver, kidney, heart, brain) in a rodent model [1]. Quantitative biomarker improvements include: total cholesterol reduction from 120.50 to 76.54 mg/dL, restoration of GPx and SOD activity to control levels, and downregulation of NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α expression [1]. The LD50 of 35 mg/kg for MMINA establishes a preliminary therapeutic window for further preclinical development [2].

Multi-Target Anti-Inflammatory Drug Discovery: Polypharmacology Lead Generation from a Single Scaffold

Molecular docking studies have established that derivatives of compound (1) engage at least six inflammation-relevant protein targets with binding free energies ranging from −9.00 to −13.89 kcal/mol: NF-κB (−13.89), GPx (−13.30), iNOS (−12.38), TNF-α (−11.87), STAT3 (−10.19), and COX-2 (−9.00) [1]. This multi-target profile, combined with in vivo confirmation of pathway-level effects (flow cytometry showing decreased CD4+COX-2, CD4+STAT3, and CD4+TNF-α cell populations), positions compound (1) as a privileged starting scaffold for polypharmacology campaigns targeting the inflammation-oxidative stress axis [1].

Process Chemistry and Scale-Up: Patented COX-2 Inhibitor Intermediate with Established Synthetic Route

Compound (1) is explicitly claimed as the key intermediate in US Patent 9,808,443 covering 2-(5-methoxy-2-methyl-1-indol-3yl)-N-[(E)-substituted phenyl methylidine] acetohydrazide derivatives as cyclooxygenase inhibitors [1]. The synthesis route from commercially available 5-methoxy-2-methylindole via acylation with acetic anhydride followed by hydrazide formation is documented, and the compound's structure has been fully characterized by 1H-NMR, 13C-NMR, mass spectrometry, FT-IR, and elemental analysis [2]. This patent-backed synthetic provenance and the availability of multiple commercial suppliers provide the documentation chain required for industrial research procurement and potential scale-up.

Quote Request

Request a Quote for 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.